3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a nitro group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-chloro-5-fluorobenzoic acid to introduce the nitro group. This is followed by a series of substitution reactions to introduce the chloro and fluoro substituents on the phenyl ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and halogenating agents for substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Industrial methods also focus on minimizing by-products and optimizing the purification process to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(3-Chloro-5-fluorophenyl)-5-aminobenzoic acid, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group can influence its reactivity and binding affinity. The chloro and fluoro substituents can also affect its electronic properties and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
Uniqueness
3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid is unique due to the combination of its substituents and the presence of the nitro group This combination imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(4-7)16(19)20/h1-6H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAOKQBFTYPNDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690525 |
Source
|
Record name | 3'-Chloro-5'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-24-8 |
Source
|
Record name | 3'-Chloro-5'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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